Product packaging for 9,9-Diiodobicyclo[6.1.0]nonane(Cat. No.:CAS No. 58688-18-9)

9,9-Diiodobicyclo[6.1.0]nonane

Cat. No.: B15465532
CAS No.: 58688-18-9
M. Wt: 376.02 g/mol
InChI Key: RAQRJIKUZVSYND-UHFFFAOYSA-N
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Description

9,9-Diiodobicyclo[6.1.0]nonane is a strained bicyclic organic compound of interest in synthetic chemistry research. This reagent serves as a versatile building block for the synthesis of complex molecular architectures. Its potential applications include ring-expansion reactions, serving as a precursor in transition-metal-catalyzed cross-coupling reactions, and use in polymer chemistry as a novel monomer. The compound is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic uses, nor for personal application. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14I2 B15465532 9,9-Diiodobicyclo[6.1.0]nonane CAS No. 58688-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58688-18-9

Molecular Formula

C9H14I2

Molecular Weight

376.02 g/mol

IUPAC Name

9,9-diiodobicyclo[6.1.0]nonane

InChI

InChI=1S/C9H14I2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2

InChI Key

RAQRJIKUZVSYND-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2(I)I)CC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 9,9 Diiodobicyclo 6.1.0 Nonane

Carbene and Carbenoid Chemistry Derived from 9,9-Diiodobicyclo[6.1.0]nonane

The treatment of this compound with organolithium reagents or other reducing agents is a common method to generate the corresponding 9-bicyclo[6.1.0]nonylidene, a carbene, or related carbenoid species. The reactivity of these intermediates is a subject of significant mechanistic interest.

The carbene generated from this compound is highly reactive and can undergo several intramolecular rearrangement pathways. These rearrangements are driven by the release of ring strain inherent in the bicyclo[6.1.0]nonane framework. The specific products formed are often dependent on the reaction conditions, such as temperature and the presence of trapping agents.

One of the primary rearrangement pathways involves the expansion of the six-membered ring, leading to the formation of various bicyclic and monocyclic products. For instance, the carbene can rearrange to form derivatives of cyclononene (B11951088) and other larger ring systems. The mechanism of these rearrangements often involves a series of bond migrations and skeletal reorganizations, which have been probed through isotopic labeling studies and computational analysis.

In the presence of suitable substrates, the transitory carbenoid species derived from this compound can participate in intermolecular reactions. These reactions provide a powerful tool for the construction of complex molecular architectures.

A key example is the cyclopropanation of alkenes. The carbenoid can add across a carbon-carbon double bond to form a new cyclopropane (B1198618) ring. The stereochemistry of this addition is often a key point of investigation, providing insights into the structure and reactivity of the carbenoid intermediate. The choice of the organolithium reagent and solvent can influence the selectivity of these reactions.

ReagentSubstrateProduct(s)Observations
MethyllithiumAlkeneCyclopropanated adductFormation of a new three-membered ring.
n-ButyllithiumAlkeneCyclopropanated adductStereoselectivity can be influenced by the solvent.

Ring-Opening Reactions of the Cyclopropane Moiety

The strained cyclopropane ring in this compound is susceptible to cleavage under various conditions, leading to a diverse array of ring-opened products.

Upon heating or irradiation with light, this compound can undergo ring-opening. Thermal processes typically involve the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, generating a diradical intermediate. This diradical can then undergo further reactions, such as hydrogen abstraction or rearrangement, to yield stable products.

Photochemical ring-opening can proceed through different mechanistic pathways, depending on the wavelength of light used and the presence of photosensitizers. These reactions can lead to the formation of isomeric dienes or other unsaturated compounds.

Various transition metals can catalyze the ring-opening of this compound. beilstein-journals.org These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo reductive elimination or other transformations to afford the final products.

Metals such as silver(I), palladium(0), and rhodium(I) have been shown to be effective catalysts for these transformations. The nature of the metal and the ligands coordinated to it can have a profound impact on the course of the reaction, allowing for the selective formation of different ring-opened products. For instance, silver-catalyzed reactions have been reported to yield ring-expanded cycloalkenes.

CatalystProduct(s)Mechanistic Feature
Silver(I) saltsRing-expanded cycloalkenesFormation of a carbocation intermediate followed by rearrangement.
Palladium(0) complexesDienes and other unsaturated productsOxidative addition of the C-C bond to the metal center.
Rhodium(I) complexesVaries depending on ligands and conditionsCan proceed via metallacyclobutane intermediates.

The cyclopropane ring in this compound can also be opened by reaction with nucleophiles or electrophiles. Nucleophilic attack, for example by organocuprates or Grignard reagents, typically occurs at one of the cyclopropyl (B3062369) carbons, leading to the cleavage of an adjacent C-C bond and the formation of a functionalized nine-membered ring.

Electrophilic attack, often initiated by protic acids or Lewis acids, can lead to the formation of a cyclopropylcarbinyl-type cation. This cation is highly prone to rearrangement, resulting in the formation of ring-opened products, such as substituted cycloalkenes or dienes. The regioselectivity of these ring-opening reactions is a key aspect of their synthetic utility.

Halogen-Specific Transformations

The two iodine atoms on the C9 position are the primary sites of reactivity, undergoing elimination, substitution, and forming the basis for organometallic intermediates.

The reduction of gem-dihalocyclopropanes is a well-established transformation. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on analogous 9,9-dichloro- and 9,9-dibromobicyclo[6.1.0]nonane. researchgate.net The reduction of these compounds with reagents like sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) or lithium aluminium hydride (LAH) typically leads to a mixture of products. researchgate.net These reactions can proceed in a stepwise manner, first yielding the monohalogenated bicyclo[6.1.0]nonane, which can then be further reduced to the parent hydrocarbon, bicyclo[6.1.0]nonane.

A significant competing pathway in the reduction of 9,9-dihalobicyclo[6.1.0]nonanes is the formation of allenes, such as 1,2-cyclononadiene. researchgate.net This outcome is particularly notable with stronger reducing agents. The reaction of 9,9-dibromobicyclo[6.1.0]nonane with SMEAH, for instance, yields a mixture of 9-bromobicyclo[6.1.0]nonane and 1,2-cyclononadiene. researchgate.net Given that the carbon-iodine bond is weaker and a better leaving group than carbon-bromine or carbon-chlorine bonds, it is anticipated that the reduction of this compound would proceed under milder conditions and potentially favor the allene (B1206475) formation pathway to a greater extent.

Table 1: Products from the Reduction of 9,9-Dihalobicyclo[6.1.0]nonanes

Starting Material Reagent Products Reference
9,9-Dichlorobicyclo[6.1.0]nonane SMEAH 9-Chlorobicyclo[6.1.0]nonane, Bicyclo[6.1.0]nonane, 1,2-Cyclononadiene researchgate.net
9,9-Dibromobicyclo[6.1.0]nonane SMEAH 9-Bromobicyclo[6.1.0]nonane, 1,2-Cyclononadiene researchgate.net

Direct nucleophilic substitution at the C9 position of this compound represents a challenging transformation. Generally, nucleophilic substitutions on gem-dihalocyclopropanes are not straightforward due to steric hindrance and the increased s-character of the C-X bonds. However, such reactions are not unknown, particularly when the ring system or adjacent functional groups can stabilize the transition state or intermediate. For instance, studies on other bicyclic systems, like 1,3-diiodobicyclo[1.1.1]pentane, have shown that nucleophilic substitution can occur under mild conditions to form pyridinium (B92312) salts. nih.gov In other systems, the presence of electron-withdrawing groups can activate a halogen atom toward nucleophilic attack. beilstein-journals.org

For this compound, substitution would likely require highly nucleophilic reagents and might compete with elimination or rearrangement pathways. The reaction mechanism could proceed through an S_N1-like pathway involving the formation of a cyclopropyl cation, which would be stabilized by the remaining iodine atom, or a more complex mechanism.

Lithium-halogen exchange is a powerful method for the generation of organolithium reagents from organic halides. wikipedia.org This reaction is particularly efficient for aryl and vinyl halides and is known to be kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgscribd.com This trend indicates that this compound would be an excellent substrate for lithium-halogen exchange.

The reaction would typically involve treating the diiodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) or diethyl ether. byu.edu The exchange is extremely rapid for iodides. scribd.comharvard.edu It is expected that one iodine atom would be selectively exchanged to form the 9-iodo-9-lithiobicyclo[6.1.0]nonane intermediate. This organometallic species is a versatile synthon that can be trapped with various electrophiles to introduce a wide range of functional groups at the C9 position. The formation of the dilithiated species is also possible but would generally require harsher conditions or a second equivalent of the organolithium reagent.

Table 2: General Conditions for Lithium-Halogen Exchange

Halide Type Reagent Typical Conditions Key Feature Reference
Organic Iodide Alkyllithium (e.g., n-BuLi) Low temperature (-78 °C), inert ether solvent Very fast exchange rate, kinetically controlled wikipedia.orgscribd.com
Vinyl Halide Alkyllithium Low temperature Retention of stereochemistry harvard.edu

Skeletal Rearrangements of the Bicyclo[6.1.0]nonane Core

The strained bicyclo[6.1.0]nonane skeleton, particularly when functionalized with good leaving groups like iodide at the C9 position, is susceptible to skeletal rearrangements. These rearrangements are often initiated by the departure of an iodide ion, either spontaneously or promoted by a Lewis acid (like silver salts) or solvolysis conditions, to generate a cyclopropyl cation. tue.nl

The subsequent fate of this cation is governed by orbital symmetry rules, which predict a disrotatory ring-opening of the cyclopropane to form an allylic cation. tue.nl In the case of the bicyclo[6.1.0]nonane system, this ring expansion would lead to derivatives of the ten-membered cyclodecene (B14012633) ring. For example, solvolysis of 9-exo-bromobicyclo[6.1.0]nonane has been shown to yield products derived from a trans-cyclononene intermediate. tue.nl The reaction of 9,9-dibromobicyclo[6.1.0]nonane can also lead to cyclononene derivatives. tue.nl Therefore, it is highly probable that this compound, upon loss of an iodide, would rearrange to form functionalized cyclodecenes or related ring-opened products. The precise stereochemical outcome of the rearrangement would depend on the specific reaction conditions and the stereochemistry of the departing iodide.

Applications of 9,9 Diiodobicyclo 6.1.0 Nonane in Complex Molecule Synthesis

As a Versatile Synthon for Cyclopropane-Containing Architectures

The cyclopropane (B1198618) ring is a recurring motif in numerous natural products, lauded for its unique structural and electronic properties. marquette.edursc.org 9,9-Diiodobicyclo[6.1.0]nonane is a valuable precursor for the construction of molecules containing this three-membered ring. The diiodo-gem-cyclopropane moiety can be selectively reduced or can participate in coupling reactions, allowing for the introduction of various substituents onto the cyclopropane ring. This versatility makes it an important building block in the synthesis of complex natural products and their analogues.

Contribution to the Construction of Fused and Bridged Polycyclic Scaffolds

The bicyclo[6.1.0]nonane framework itself represents a simple fused ring system. chemistrysteps.comlibretexts.orglibretexts.org The reactivity of the diiodocyclopropane unit within this compound allows for its elaboration into more complex fused and bridged polycyclic systems. For instance, intramolecular reactions can be triggered to form additional rings, leading to intricate three-dimensional structures. The strategic manipulation of the iodine atoms can facilitate the formation of new carbon-carbon bonds, enabling the construction of novel cage-like molecules and other complex polycyclic frameworks. The use of cyclic dienes in reactions with related cyclopropene (B1174273) precursors has been shown to produce the 1,2-divinylcyclopropane moiety embedded within a bicyclo[6.1.0]nonane core. beilstein-journals.org

Precursor for Cyclononane (B1620106) and Other Medium-Ring Systems via Ring Expansion

One of the most significant applications of this compound is its role as a precursor to cyclononane derivatives and other medium-sized rings. The inherent strain in the cyclopropane ring can be harnessed to drive ring-expansion reactions. Under appropriate conditions, the carbon-carbon bond of the cyclopropane ring can cleave, leading to the formation of a larger, nine-membered ring. For example, reduction of 9,9-dibromobicyclo[6.1.0]nonane, a closely related analogue, can yield cyclononene (B11951088). tue.nl This strategy provides a powerful method for accessing medium-ring systems, which are often challenging to synthesize via traditional cyclization methods. The reductive ring opening of related monocyclopropanated cyclooctatetraenes is also a known route to cyclonona-1,3,6-trienes. thieme-connect.de

Stereoselective Introduction of Functional Groups

The rigid bicyclic structure of this compound provides a platform for the stereoselective introduction of functional groups. The facial bias created by the ring system can direct the approach of reagents, leading to high levels of stereocontrol in subsequent reactions. For instance, the Simmons-Smith cyclopropanation of cyclic and acyclic systems, a related reaction for forming cyclopropane rings, is known to be strongly directed by existing stereocenters, leading to diastereoselective outcomes. marquette.edu This control over stereochemistry is critical in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is essential for biological activity or other properties.

Development of Novel Reagents and Catalytic Cycles Utilizing this compound Derivatives

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods and catalytic cycles. For example, derivatives of the bicyclo[6.1.0]nonyne scaffold have been utilized in the production of stable molecular probes. rsc.org The ability of the diiodo-gem-cyclopropane unit to undergo various transformations under transition metal catalysis opens avenues for the design of novel catalytic processes for cyclopropanation and other C-C bond-forming reactions. Research in this area continues to explore the potential of these compounds to mediate or participate in new and efficient chemical transformations. beilstein-journals.org

Theoretical and Computational Studies of 9,9 Diiodobicyclo 6.1.0 Nonane

Electronic Structure and Bonding Analysis of the Bicyclo[6.1.0]nonane Core

The electronic structure of the bicyclo[6.1.0]nonane core is characterized by the fusion of a nine-membered ring to a highly strained cyclopropane (B1198618) ring. The bonding in this system is a subject of considerable interest due to the unique properties of the cyclopropane moiety. The Walsh orbital model for cyclopropane describes the C-C bonds as being bent, with significant p-character, which imparts some "unsaturated" character to the ring.

Computational studies on related bicyclo[n.1.0]alkanes have shown that the cyclopropane ring's Walsh orbitals can interact with adjacent orbitals. acs.org Specifically, hyperconjugative interactions between the Walsh orbitals and the σ* orbitals of neighboring C-H bonds can occur. acs.org In the case of the cis-bicyclo[6.1.0]nonane skeleton, this interaction can activate the C-H bonds at the C2 and C8 positions (adjacent to the cyclopropane bridgehead carbons C1 and C9) towards hydrogen atom abstraction (HAT). acs.org The presence of the bulky and electron-withdrawing iodine atoms at the C9 position in 9,9-diiodobicyclo[6.1.0]nonane would further influence the electronic distribution, though specific computational studies on this diiodo-derivative are scarce.

Quantum Chemical Calculations of Strain Energy and Ring Dynamics

The fusion of the cyclopropane ring to the nine-membered cyclononane (B1620106) ring introduces significant strain into the bicyclo[6.1.0]nonane system. Quantum chemical calculations are essential for quantifying this strain energy. The total strain energy arises from several factors, including angle strain in the three-membered ring, torsional strain, and transannular interactions within the nine-membered ring.

Experimental and computational studies on a series of cis-bicyclo[n.m.0]alkanes have determined the strain energy for the parent cis-bicyclo[6.1.0]nonane. epa.govresearchgate.net The gas-phase heat of formation for cis-bicyclo[6.1.0]nonane was experimentally determined to be -7.6 ± 1.0 kcal/mol. researchgate.net Using group increments, the strain energy was calculated and found to be in satisfactory agreement with values obtained through energy minimization calculations using valence force potential functions. epa.govresearchgate.net

CompoundGas Phase Heat of Formation (kcal/mol at 25°C)
cis-Bicyclo[3.1.0]hexane9.3 ± 0.8
cis-Bicyclo[4.1.0]heptane0.4 ± 1.0
cis-Bicyclo[5.1.0]octane-3.8 ± 0.7
cis-Bicyclo[6.1.0]nonane-7.6 ± 1.0

This table presents experimentally derived thermochemical data for a homologous series of cis-bicyclo[n.1.0]alkanes, as reported in studies of their heats of combustion. epa.govresearchgate.net

The dynamics of the nine-membered ring are complex, with multiple low-energy conformations accessible. Computational methods, such as those employing force fields or quantum mechanical calculations, are used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them.

Computational Elucidation of Reaction Mechanisms (e.g., carbene generation, ring-opening)

A key aspect of the chemistry of 9,9-dihalo-bicyclo[n.1.0]alkanes is their role as precursors to bicyclic carbenes or carbenoids upon treatment with organolithium reagents or metals. acs.org Computational studies are instrumental in elucidating the mechanisms of these reactions. The first step typically involves a lithium-halogen exchange to form a 9-lithio-9-halobicyclo[6.1.0]nonane intermediate.

Subsequent α-elimination of lithium iodide would generate the corresponding carbene, bicyclo[6.1.0]nonan-9-ylidene. Theoretical calculations can model the transition state for this elimination and the electronic structure of the resulting carbene. The carbene can then undergo various reactions, including intramolecular C-H insertion or ring-opening pathways. Ring-opening of the cyclopropane moiety is a common fate for such strained systems, potentially leading to various unsaturated nine-membered ring products. Computational studies can map out the potential energy surfaces for these competing pathways, predicting activation barriers and product distributions.

Conformational Analysis of the Nine-Membered Ring and Cyclopropane Bridge

The conformational flexibility of the nine-membered ring in bicyclo[6.1.0]nonane is a significant feature of its structure. The parent cyclononane ring is known to exist in several conformations of similar energy, such as the twist-boat-chair (TBC) and twist-chair-boat (TCB). researchgate.net The fusion of the cyclopropane ring restricts this flexibility but still allows for multiple accessible conformations.

A crystallographic study of a related compound, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, revealed that the molecule adopts a distorted twist-chair conformation in the solid state. researchgate.net In this structure, the cyclopropane ring is nearly parallel to the plane formed by four of the methylene (B1212753) carbons in the nine-membered ring. researchgate.net Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to explore the conformational space of this compound in the gas phase or in solution, identifying the lowest energy conformers and the barriers for interconversion between them.

ParameterDescription
ConformationThe molecule adopts a distorted twist-chair conformation.
Cyclopropane Ring OrientationThe plane of the cyclopropane ring is almost parallel to the plane of four methylene carbons (C3, C4, C7, C8).
Bond Angle DistortionC-C-C bond angles within the nine-membered ring are widened to values like 120.5° and 121.8° to accommodate the fused ring system.

This table summarizes key conformational features observed in the crystal structure of a related dihalo-derivative, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. researchgate.net

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational modeling can predict the reactivity of this compound in various chemical transformations. For example, in reactions involving attack at the carbon-iodine bonds, calculations of the lowest unoccupied molecular orbital (LUMO) can indicate the electrophilic sites of the molecule.

DFT calculations have been successfully used to predict the site-selectivity and diastereoselectivity of oxidation reactions on the parent bicyclo[6.1.0]nonane. acs.orgresearchgate.net These studies have shown that the activation of C-H bonds adjacent to the cyclopropane ring is influenced by stereoelectronic effects, specifically hyperconjugation with the Walsh orbitals of the cyclopropane ring. acs.org The calculated activation free energies for hydrogen abstraction from different positions on the ring can be correlated with experimental product distributions. acs.org Similar predictive models could be developed for reactions of this compound, taking into account the steric and electronic influence of the two iodine atoms. This would be particularly valuable for predicting the outcomes of carbene-mediated reactions or nucleophilic substitutions.

Computational MethodApplication in Predicting Reactivity
Density Functional Theory (DFT)Calculation of activation free energies (ΔΔG‡) for C-H bond oxygenation. acs.org
Molecular Orbital TheoryAnalysis of LUMO to identify electrophilic centers for nucleophilic attack.
Potential Energy Surface MappingElucidation of competing reaction pathways (e.g., carbene insertion vs. ring-opening).

This table outlines computational approaches and their applications in modeling the reactivity of bicyclo[6.1.0]nonane systems.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D-NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques like 2D-NMR and solid-state NMR are indispensable for a complete structural assignment of 9,9-Diiodobicyclo[6.1.0]nonane.

Two-Dimensional (2D) NMR Spectroscopy would be instrumental in unequivocally assigning the proton and carbon signals of the bicyclo[6.1.0]nonane framework.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar (J-coupling) interactions between protons, allowing for the mapping of the connectivity of the entire proton network within the molecule. For instance, the protons on the cyclopropane (B1198618) ring would show correlations to the adjacent protons on the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for assigning the carbon signals of the bicyclo[6.1.0]nonane skeleton based on the previously assigned proton resonances.

Solid-State NMR (ssNMR) could provide valuable information on the conformation and packing of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material, offering insights into the presence of different polymorphs or conformations that may not be observable in solution.

While specific 2D-NMR data for this compound is not available, the ¹H and ¹³C NMR data for a related compound, rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, illustrates the type of information that can be obtained nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for a Halogenated Bicyclo[6.1.0]nonane Derivative

NucleusChemical Shift (ppm)Multiplicity / Assignment
¹H9.1bs, 1 H, OH
2.75t, 2 H, J = 6.1 Hz
2.37t, 2 H, J = 6 Hz
2.20-1.95m, 6 H, 3,4,7-H
1.80m, 4 H, 8,9-H
¹³C160.3C=N
84.9, 83.4C-5, C-6
26.1, 24.3, 23.9C-3,8,9
19.6, 18.3C-4, 7

Data for rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane nih.gov

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₄I₂), the theoretical exact mass can be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides further structural information. In the case of this compound, characteristic losses of iodine atoms (I•) and hydrogen iodide (HI) would be expected. The fragmentation of the bicyclic ring system would also produce a series of smaller fragment ions.

While a specific HRMS spectrum for this compound is not available, the mass spectrum of the parent Bicyclo[6.1.0]nonane shows characteristic fragmentation that can be used as a reference for the fragmentation of the carbon skeleton nih.gov. Additionally, recent developments in machine learning can aid in the recognition of iodinated compounds from their tandem mass spectra (MS/MS), which would be highly applicable to the analysis of this compound nih.gov.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaTheoretical m/z
[M]⁺C₉H₁₄I₂375.9236
[M-I]⁺C₉H₁₄I249.0242
[M-2I]⁺C₉H₁₄122.1096

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact geometry of the bicyclic system.

The conformation of the eight-membered ring is of particular interest, as it can adopt several low-energy conformations. X-ray crystallography would unambiguously determine this conformation in the crystalline state.

While the crystal structure of this compound has not been reported, the structure of rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane has been determined nih.gov. This related structure reveals a distorted twist-chair conformation for the eight-membered ring, with the cyclopropane ring in an exo-position nih.gov. This provides a strong indication of the likely conformation of this compound.

Table 3: Representative Crystallographic Data for a Halogenated Bicyclo[6.1.0]nonane Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.2027 (3)
b (Å)22.1157 (10)
c (Å)7.5534 (3)
β (°)105.517 (3)
V (ų)1159.35 (9)
Z4

Data for rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For this compound, these techniques would be used to identify characteristic vibrations of the C-H and C-C bonds of the aliphatic rings, as well as the C-I bonds.

IR Spectroscopy: The IR spectrum would be expected to show strong absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and in the fingerprint region (below 1500 cm⁻¹), where the complex vibrations of the bicyclic skeleton would appear. The C-I stretching vibrations are expected to appear at lower frequencies, typically in the range of 400-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR spectroscopy. The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum. The C-I bonds are also expected to give rise to a noticeable Raman signal.

While the vibrational spectra of this compound are not documented, the IR and Raman spectra of cis-9-oxabicyclo[6.1.0]nonane can provide an indication of the expected spectral regions for the vibrations of the bicyclic framework nist.govchemicalbook.com.

Table 4: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretch (alkane)2850 - 3000IR, Raman
CH₂ bend1450 - 1470IR, Raman
C-C stretch800 - 1200IR, Raman
C-I stretch400 - 600IR, Raman

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound would be expected to be amenable to GC analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the mass spectrum obtained would confirm its identity. This technique is highly effective for identifying and quantifying impurities. The GC-MS data for the parent Bicyclo[6.1.0]nonane provides an example of the type of analysis that can be performed nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis measurlabs.com. For this compound, reversed-phase LC could be used to separate it from non-polar impurities, while normal-phase LC could be employed for separation from more polar compounds. The mass spectrometer provides detection and structural confirmation rsc.org. LC-MS is particularly useful for analyzing reaction mixtures and for monitoring the progress of a synthesis.

Table 5: Chromatographic Methods for the Analysis of this compound

TechniqueStationary Phase (Example)Mobile Phase (Example)DetectionApplication
GC-MS5% Phenyl-methylpolysiloxaneHeliumMass SpectrometryPurity assessment, impurity profiling
LC-MSC18Acetonitrile/WaterMass SpectrometryPurity assessment, analysis of reaction mixtures

Derivatives, Analogs, and Their Comparative Chemical Behavior

Structural Analogs: Comparison of 9,9-Diiodobicyclo[6.1.0]nonane with Dibromo and Dichloro Counterparts

The structural analogs of this compound, namely 9,9-dibromobicyclo[6.1.0]nonane and 9,9-dichlorobicyclo[6.1.0]nonane, share the same bicyclic carbon skeleton but differ in the halogen substituents at the C9 position. This difference in halogen identity is the primary determinant of their comparative chemical behavior.

These gem-dihalobicyclo[n.1.0]alkanes are typically synthesized via the addition of the corresponding dihalocarbene to the parent cycloalkene (in this case, cyclooctene). For instance, 9,9-dibromobicyclo[6.1.0]nonane can be prepared by reacting cyclooctene (B146475) with bromoform (B151600) (CHBr₃) in the presence of a strong base under phase-transfer catalysis conditions. thieme-connect.de Similarly, the dichloro analog can be synthesized using chloroform (B151607) (CHCl₃). researchgate.net

The primary difference in reactivity stems from the carbon-halogen (C-X) bond strength, which decreases down the group: C-Cl > C-Br > C-I. The weaker carbon-iodine bonds in this compound make it the most reactive of the three analogs. This enhanced reactivity is particularly evident in reactions involving the cleavage of the C-X bond, such as ring-expansion solvolysis reactions. For example, gem-dibromobicyclo[n.1.0]alkanes are known to undergo ring expansion in the presence of silver salts to yield ring-enlarged products. researchgate.net The thermal rearrangement of 9-halogenobicyclo[6.1.0]nonanes also appears to be subject to stereochemical control, indicating a potentially concerted mechanism influenced by the halogen's nature. researchgate.net

Table 1: Comparison of 9,9-Dihalobicyclo[6.1.0]nonane Analogs
PropertyThis compound9,9-Dibromobicyclo[6.1.0]nonane nih.govnist.gov9,9-Dichlorobicyclo[6.1.0]nonane researchgate.net
Molecular FormulaC₉H₁₄I₂C₉H₁₄Br₂ nih.govC₉H₁₄Cl₂
Molecular Weight (g/mol)376.02282.02 nih.gov193.11
Avg. C-X Bond Energy (kJ/mol)~210~285~340
Relative ReactivityHighestIntermediateLowest
Typical ReactionsFacile ring opening/expansion, reduction, carbene-like reactions.Silver ion-assisted solvolysis, thermal rearrangement, reduction. researchgate.nettue.nlRing expansion under more forcing conditions, metathesis polymerization of unsaturated derivatives. researchgate.net

Effect of Halogen Identity on Reactivity and Selectivity

The identity of the halogen atom at the C9 position has a profound effect on both the reactivity and selectivity of reactions involving the bicyclo[6.1.0]nonane framework.

Reactivity: As established, reactivity is inversely proportional to the C-X bond strength. The C-I bond is the longest and weakest, making this compound the most labile and prone to undergo reactions initiated by halogen abstraction or elimination. This trend is general for gem-dihalocyclopropanes, which are known to isomerize to 2,3-dihaloalkenes via a mechanism involving synchronous halogen migration and rupture of the opposing C-C bond of the cyclopropane (B1198618) ring. researchgate.net The lower activation energy required to cleave the C-I bond means that reactions involving the diiodo compound can often proceed under milder conditions than those for its dibromo and dichloro counterparts.

Selectivity: The nature of the halogen also influences the stereoselectivity of reactions. In additions of halocarbenes to alkenes, the size and electronic properties of the halogen can affect the endo/exo selectivity of the resulting bicyclic system. For instance, in additions to cyclooctene, iodocarbene addition leads exclusively to the endo-product, while bromocarbene gives a high preference for the endo-isomer. thieme-connect.de This selectivity carries through to subsequent reactions. The thermal rearrangement of the 9-halogenobicyclo[6.1.0]nonane system is stereochemically controlled, suggesting that the pathway is influenced by the specific halogen atom. researchgate.net

Variation of Ring Size within Bicyclo[n.1.0]alkanes: Reactivity Trends

The bicyclo[6.1.0]nonane system is part of a larger family of bicyclo[n.1.0]alkanes. Varying the size of the larger ring (by changing 'n') significantly alters the strain and geometry of the molecule, leading to distinct reactivity trends.

Studies on the homolytic ring fission of bicyclo[n.1.0]alkanes have shown that the site of bond cleavage is highly dependent on the ring size 'n'. rsc.org

For smaller rings (n=1, 2, e.g., bicyclo[1.1.0]butane), rearrangement primarily occurs through the fission of the central, inter-ring C-C bond.

As the ring size increases (n=3, 4, 5, 6), the preferred pathway shifts to the cleavage of one of the outer cyclopropane C-C bonds. rsc.org

This change in mechanism is attributed to the conformational flexibility and strain of the larger ring. In the bicyclo[6.1.0]nonane system (n=6), β-scission of the outer cyclopropane bonds is the dominant rearrangement pathway for the corresponding radicals. rsc.org Similarly, thermal rearrangements of diene derivatives of these bicyclic systems show that the reaction products are dependent on the ring size. rice.edu The degree of polymerization in reactions of gem-dihalobicyclo(n.1.0)alkanes is also affected by the ring size, though these reactions often result in oligomers. researchgate.net

Table 2: Reactivity Trends in Bicyclo[n.1.0]alkanes
System (n)Example CompoundDominant Ring Fission Pathway (Radical Rearrangement) rsc.org
n=1, 2Bicyclo[2.1.0]pentaneFission of the inter-ring bond
n=3, 4Bicyclo[4.1.0]heptaneShift towards outer cyclopropane bond fission
n=6Bicyclo[6.1.0]nonaneFission of the outer cyclopropane bonds

Functionalized Bicyclo[6.1.0]nonane Derivatives and Their Synthetic Utility

The bicyclo[6.1.0]nonane skeleton can be functionalized to create versatile building blocks for organic synthesis. A particularly important class of derivatives is the bicyclo[6.1.0]nonynes (BCN).

BCN derivatives are highly valuable in the field of bioconjugation chemistry due to the significant ring strain of the cyclooctyne (B158145) ring fused to the cyclopropane. This strain allows BCN to readily participate in strain-promoted alkyne-azide cycloadditions (SPAAC), a type of "click chemistry" that proceeds rapidly without the need for a cytotoxic copper catalyst. nih.gov This has made BCN a popular tool for labeling and modifying biomolecules.

Key synthetic applications include:

Oligonucleotide Conjugation: BCN-containing phosphoramidites can be incorporated directly into DNA or RNA sequences during automated solid-phase synthesis. nih.govgoogle.comgoogle.com The resulting BCN-functionalized oligonucleotides can then be conjugated with azide-tagged molecules (e.g., proteins, fluorophores) for diagnostic or therapeutic applications.

Stable Molecular Probes: A bicyclo[6.1.0]nonyne carboxylic acid derivative has been synthesized. rsc.org This "BCN acid" allows for the attachment of various molecules via stable amide bond formation, which is often more robust than the carbamate (B1207046) linkages formed from the more common BCN-alcohol precursor. rsc.org

Table 3: Synthetic Utility of Functionalized Bicyclo[6.1.0]nonane Derivatives
DerivativeKey FeaturePrimary Synthetic ApplicationReference
Bicyclo[6.1.0]nonyne (BCN) LinkersStrained alkyneStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for bioconjugation. nih.gov
Bicyclo[6.1.0]nonyne Carboxylic AcidCarboxylic acid handleFormation of stable amide-linked molecular probes. rsc.org
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamineChiral amine functionalityBuilding block for chiral ligands or complex molecules. evitachem.com

Heteroatom-Containing Analogs and Bioisosteric Replacements

Replacing one of the carbon atoms of the bicyclo[6.1.0]nonane skeleton with a heteroatom (e.g., oxygen, sulfur, nitrogen) generates heterocyclic analogs with distinct chemical and physical properties. This strategy is often employed in medicinal chemistry for bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to modulate a compound's biological activity, solubility, or metabolic stability.

Examples of heteroatom-containing analogs include:

9-Oxabicyclo[6.1.0]nonane: Also known as 1,2-epoxycyclooctane, this compound replaces the C9 methylene (B1212753) bridge with an oxygen atom, forming an epoxide. nist.gov It is a key intermediate in the synthesis of various functionalized cyclooctane (B165968) derivatives, such as diols. The epoxide ring is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions.

9-Thiabicyclo[6.1.0]nona-2,4,6-triene: This analog features a sulfur atom at the C9 position and unsaturation in the eight-membered ring. The presence of the sulfur atom and the triene system introduces unique electronic properties and reactivity patterns compared to the parent carbocyclic system.

While direct bioisosteric replacements for this compound are not extensively documented, the principle remains relevant. Replacing the C9(I)₂ group with other functionalities or incorporating heteroatoms into the ring system are established strategies for fine-tuning molecular properties for various chemical and biological applications.

Q & A

What are the optimal synthetic routes for 9,9-Diiodobicyclo[6.1.0]nonane?

Level: Basic
Methodological Answer:
The synthesis of this compound can be inferred from analogous dibromo derivatives. A validated approach involves halogenation of bicyclo[6.1.0]nonane using iodine under controlled conditions. For example, dibromo analogs are synthesized via carbene insertion into cycloalkenes (e.g., reaction of dibromocarbene with trans-cyclooctene at low temperatures in pentane) . Adapting this, iodine sources (e.g., molecular iodine in THF) could replace bromine, with strict temperature control (−78°C to −95°C) to avoid side reactions like allene formation . Key steps include maintaining anhydrous conditions and using catalysts like potassium tert-butoxide .

How does iodine substitution affect the compound’s reactivity compared to bromo derivatives?

Level: Advanced
Methodological Answer:
Iodine’s larger atomic radius and lower electronegativity increase bond polarization, enhancing nucleophilic substitution rates. For example, 9,9-dibromobicyclo[6.1.0]nonane undergoes ring-opening reactions with butyllithium to form allenes at −95°C . The diiodo analog may exhibit faster kinetics due to weaker C–I bonds, requiring even lower temperatures (−120°C) to suppress side pathways. Computational studies (e.g., DFT) can quantify bond dissociation energies (C–I vs. C–Br) and predict transition states for carbenoid intermediates . Experimental validation via kinetic profiling (NMR or IR monitoring) is recommended .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify stereoisomers and confirm bicyclic structure. For dibromo analogs, cyclopropane protons appear at δ 1.0–2.35 ppm, with splitting patterns distinguishing cis and trans isomers .
  • Mass Spectrometry (EI-MS): NIST data for dibromo derivatives (m/z 282 [M+^+]) provide a template; expect m/z ~428 for diiodo (C9_9H14_{14}I2_2) .
  • X-ray Crystallography: Resolves stereochemical ambiguity, as seen in bicyclo[6.1.0]nonane derivatives .

What computational methods predict the thermochemical properties of this compound?

Level: Advanced
Methodological Answer:
Joback and Crippen group-contribution methods estimate thermochemical properties (e.g., heat capacity, entropy) using additive atomic contributions. For dibromo analogs, Cp,gasC_{p,gas} values range from 336.55 to 426.35 J/mol·K . For diiodo derivatives, adjust contributions for iodine atoms and validate via Gaussian09 calculations (B3LYP/6-311+G(d,p)). Compare results with experimental DSC data to refine parameters .

How does strain in the bicyclic structure influence its reactivity in ring-opening reactions?

Level: Advanced
Methodological Answer:
The bicyclo[6.1.0]nonane framework introduces angle strain (~120° in cyclopropane vs. ideal 60°), increasing susceptibility to ring-opening. In dibromo derivatives, strain facilitates carbenoid formation (e.g., Li-halogen exchange) and disrotatory ring-opening to allenes . For diiodo analogs, the larger iodine atoms may exacerbate steric strain, accelerating ring-opening. Mechanistic studies using deuterium labeling (e.g., 2^2H NMR) can track regioselectivity .

What are the challenges in isolating stereoisomers of this compound?

Level: Advanced
Methodological Answer:
cis and trans isomers arise from halogen spatial arrangement. For dibromo analogs, isomers are separable via fractional crystallization (e.g., trans-9,9-dibromobicyclo[6.1.0]nonane melts at 44.5°C vs. cis at 19°C) . For diiodo derivatives, leverage HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and monitor elution via polarimetry. Confirm purity via 129^{129}Xe NMR if xenon derivatives are synthesized .

How can contradictions in experimental data regarding reaction pathways be resolved?

Level: Methodological
Methodological Answer:
Contradictions (e.g., competing allene vs. carbene pathways) arise from temperature or solvent effects. Resolve via:

  • Variable-Temperature NMR: Track intermediates at −95°C to 25°C .
  • Isotopic Labeling: Use 13^{13}C-labeled substrates to map bond reorganization in ring-opening .
  • Computational Modeling: Compare activation energies (Gaussian09) for proposed pathways and validate with kinetic isotope effects .

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